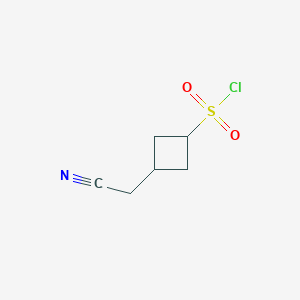
3-(Cyanomethyl)cyclobutane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyanomethyl)cyclobutane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H8ClNO2S and a molecular weight of 193.65 g/mol . It is a derivative of cyclobutane, featuring a sulfonyl chloride group and a cyanomethyl group attached to the cyclobutane ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyanomethyl)cyclobutane-1-sulfonyl chloride typically involves the reaction of cyclobutane derivatives with sulfonyl chloride and cyanomethyl reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorosulfonation processes, where cyclobutane is reacted with chlorosulfonic acid or sulfuryl chloride. The resulting sulfonyl chloride intermediate is then treated with cyanomethyl reagents to yield the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Cyanomethyl)cyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The cyanomethyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Electrophiles: Electrophilic reagents such as halogens and acids can react with the cyanomethyl group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, and sulfonate thioesters.
Addition Products: Addition reactions can yield various substituted cyclobutane derivatives.
Scientific Research Applications
3-(Cyanomethyl)cyclobutane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyanomethyl)cyclobutane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various substituted products. The cyanomethyl group can participate in addition reactions, further diversifying the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-sulfonyl chloride: Lacks the cyanomethyl group, making it less versatile in certain reactions.
3-(Cyclopropylmethyl)cyclobutane-1-sulfonyl chloride: Features a cyclopropylmethyl group instead of a cyanomethyl group, leading to different reactivity and applications.
Uniqueness
3-(Cyanomethyl)cyclobutane-1-sulfonyl chloride is unique due to the presence of both the sulfonyl chloride and cyanomethyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it a valuable reagent in organic synthesis and various scientific research applications .
Properties
Molecular Formula |
C6H8ClNO2S |
|---|---|
Molecular Weight |
193.65 g/mol |
IUPAC Name |
3-(cyanomethyl)cyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H8ClNO2S/c7-11(9,10)6-3-5(4-6)1-2-8/h5-6H,1,3-4H2 |
InChI Key |
ROWGHYMBNGHROG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1S(=O)(=O)Cl)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


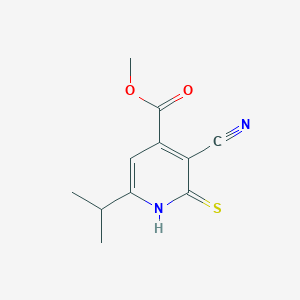
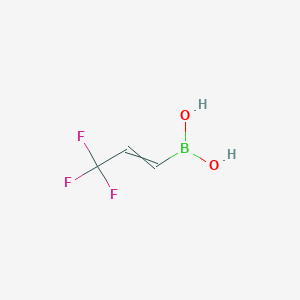
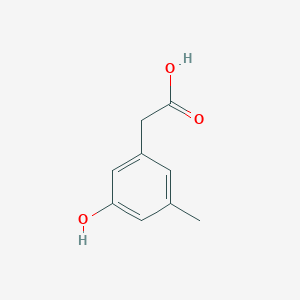
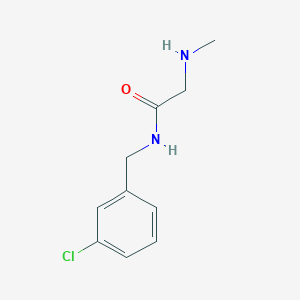
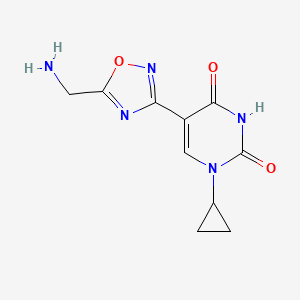
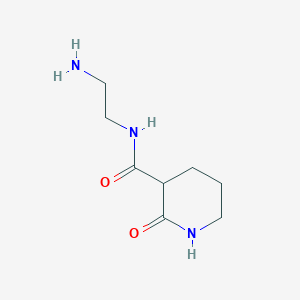

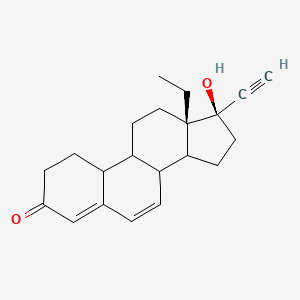
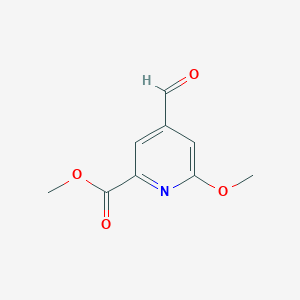
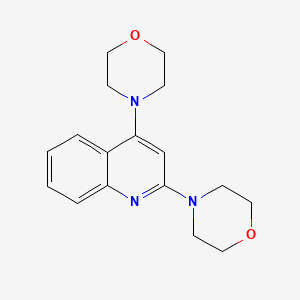
![6-Bromo-2-(5-bromothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14865005.png)
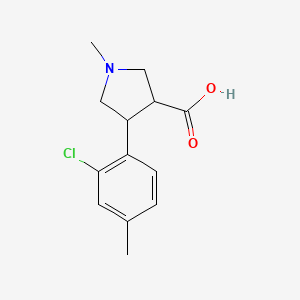
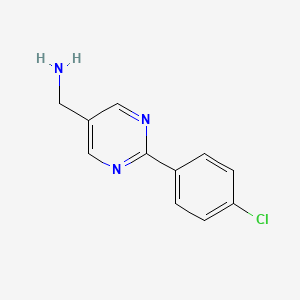
![3-(Aminomethyl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14865030.png)
